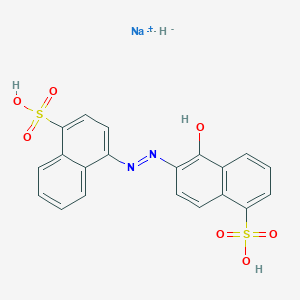
3,3'-Diacetyl-4,4'-diaminodiphenylmethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Diacetyl-4,4’-diaminodiphenylmethane is an organic compound belonging to the class of diaminodiphenylmethanes. These compounds are known for their applications in various industrial and scientific fields, particularly in the synthesis of polymers and resins. The compound’s structure consists of two acetyl groups attached to the 3 and 3’ positions and two amino groups attached to the 4 and 4’ positions of a diphenylmethane backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diacetyl-4,4’-diaminodiphenylmethane typically involves the acetylation of 4,4’-diaminodiphenylmethane. This can be achieved through the reaction of 4,4’-diaminodiphenylmethane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 3,3’-Diacetyl-4,4’-diaminodiphenylmethane may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of zeolite catalysts, such as HY zeolites, can enhance the efficiency of the reaction by providing a suitable surface for the reaction to occur .
化学反应分析
Types of Reactions: 3,3’-Diacetyl-4,4’-diaminodiphenylmethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to amino groups.
Substitution: The amino groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like sodium nitrite and hydrochloric acid can be used for diazotization, followed by substitution with various nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4,4’-diaminodiphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3’-Diacetyl-4,4’-diaminodiphenylmethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, resins, and coatings.
作用机制
The mechanism of action of 3,3’-Diacetyl-4,4’-diaminodiphenylmethane involves its ability to form stable complexes with various substrates. The acetyl groups can participate in hydrogen bonding and other interactions, while the amino groups can act as nucleophiles in chemical reactions. These properties make it a versatile compound in both synthetic and biological applications .
相似化合物的比较
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Plays a vital role in preparing high-quality polyurethane and epoxy resin.
Uniqueness: 3,3’-Diacetyl-4,4’-diaminodiphenylmethane is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity compared to its methylated or chlorinated counterparts. This makes it particularly useful in applications requiring specific interactions and stability.
属性
CAS 编号 |
147974-61-6 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
1-[5-[(3-acetyl-4-aminophenyl)methyl]-2-aminophenyl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-10(20)14-8-12(3-5-16(14)18)7-13-4-6-17(19)15(9-13)11(2)21/h3-6,8-9H,7,18-19H2,1-2H3 |
InChI 键 |
DYKNUIKMDGBXED-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
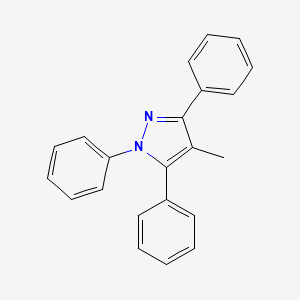
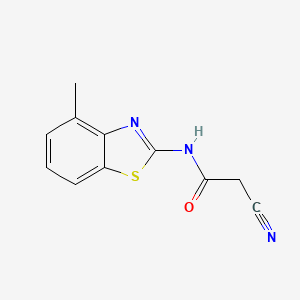

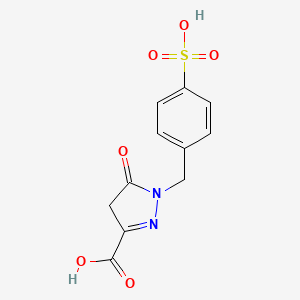
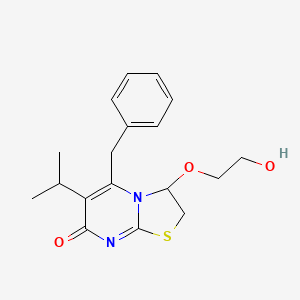
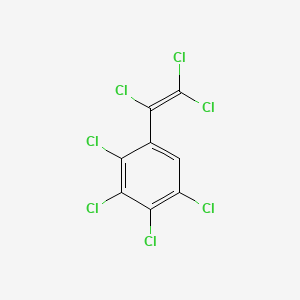
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
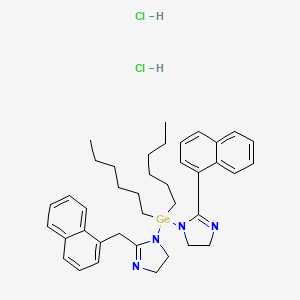
![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

